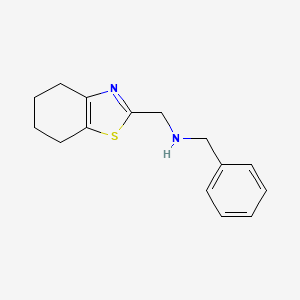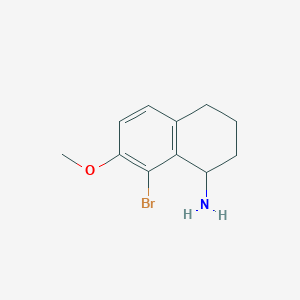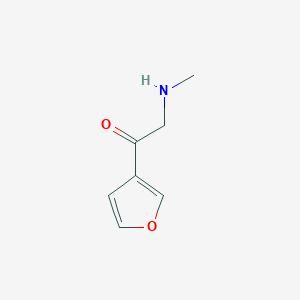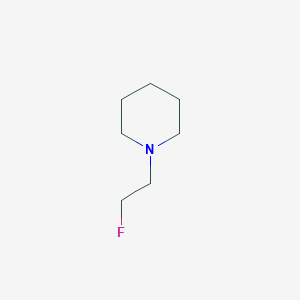![molecular formula C9H7NO4S B13172838 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid is a complex organic compound that features both a thiazole and a furan ring in its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both thiazole and furan rings makes it a versatile molecule with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the rings and the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. Enzymatic catalysis can be employed to achieve high yields under mild conditions, making it a more sustainable and cost-effective method compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole and furan rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole and furan rings can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group and a carboxylic acid group.
2-Furoic acid: A simpler furan derivative with a single carboxylic acid group.
Uniqueness
What sets 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid apart is the presence of both thiazole and furan rings, which confer unique chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H7NO4S |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
5-[2-(hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4S/c11-2-8-10-6(4-15-8)7-1-5(3-14-7)9(12)13/h1,3-4,11H,2H2,(H,12,13) |
Clave InChI |
HCOBCCPQGBBTBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1C(=O)O)C2=CSC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)




![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)


methyl}phenol](/img/structure/B13172831.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
